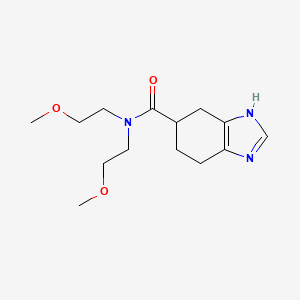

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a partially saturated benzodiazole core (4,5,6,7-tetrahydro-1H-1,3-benzodiazole) with a carboxamide group at the 5-position. The amide nitrogen is substituted with two 2-methoxyethyl groups, which confer distinct physicochemical properties.

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-19-7-5-17(6-8-20-2)14(18)11-3-4-12-13(9-11)16-10-15-12/h10-11H,3-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMKUWROSWXAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)C1CCC2=C(C1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate diamine and a carboxylic acid derivative.

Introduction of Methoxyethyl Groups: The methoxyethyl groups are introduced via alkylation reactions using 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodiazole core.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Using oxidizing agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution at methoxyethyl groups with reagents like sodium hydride.

Chemistry

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various pathogens.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

Medicine

The compound is being explored for therapeutic applications in treating diseases:

- Drug Development : Its structure is being utilized to design new drugs targeting specific biological pathways.

- Therapeutic Agents : Preliminary studies indicate potential efficacy in managing conditions such as infections and cancer.

Industrial Applications

In industry, this compound is used in developing advanced materials:

- Polymers and Coatings : The compound's properties make it suitable for creating specialized materials with desired characteristics.

Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to assess its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with structurally related molecules, focusing on substituent effects, solubility, and applications.

Structural Analogs with 2-Methoxyethyl Substituents

- N,N-bis(2-methoxyethyl)acrylamide (): This monomer shares the N,N-bis(2-methoxyethyl)amide moiety but replaces the benzodiazole core with an acrylamide group. The 2-methoxyethyl groups in both compounds enhance solubility in polar aprotic solvents (e.g., CDCl3, as evidenced by NMR data in Figure 2 of ).

- 2-(2-Ethyl-3,5-dihydroxy-6-(3-methoxy-4-(2-morpholinoethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide (): This acetamide derivative features a more complex aromatic system but retains the N,N-bis(2-methoxyethyl) group. Its higher molecular weight (unreported in evidence) and additional hydroxyl groups may reduce lipophilicity compared to the target compound. Commercial availability (95+% purity, USD 134/10mg) suggests feasible synthesis scalability, though the benzodiazole variant’s cost and purity remain unconfirmed .

Substituent Effects: Methoxyethyl vs. Hydroxyethyl

- N,N-bis(2-hydroxyethyl)-ethylenediamine (N-bishydeten) (): Replacing methoxy with hydroxy groups increases polarity and hydrogen-bonding capacity, as seen in N-bishydeten’s use in heterobimetallic coordination compounds (e.g., [Cd(N-bishydeten)₂][Ni(CN)₄]). The target compound’s methoxyethyl groups likely reduce metal-binding affinity but improve stability in non-aqueous environments .

Physicochemical Properties

Biological Activity

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound exhibits a unique structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 230.28 g/mol.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound showed promising results in inhibiting cell growth with an IC50 value indicating effective concentration levels. For instance:

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing selective activity that could be leveraged in treating infections. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Weak |

| Enterococcus faecalis | 8 | Selective |

These findings indicate that this compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its antiproliferative and antimicrobial activities, the compound has shown potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Furthermore, antioxidant assays indicated that it possesses significant antioxidative capabilities compared to standard agents like BHT (butylated hydroxytoluene) .

Case Studies

Case Study 1: Cancer Treatment

A recent study focused on the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis pathways. Further investigations are needed to elucidate the exact mechanisms involved.

Case Study 2: Infection Control

Another study evaluated the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The results demonstrated that it could inhibit the growth of resistant strains at lower concentrations than traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.